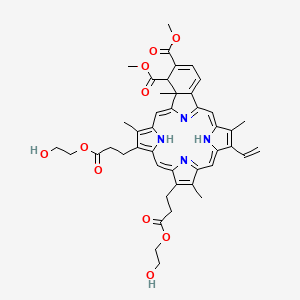

Lemuteporfin

Description

Properties

Key on ui mechanism of action |

Lemuteporfin is transported in the plasma primarily by lipoproteins. Once lemuteporfin is activated by light in the presence of oxygen, highly reactive, short-lived singlet oxygen and reactive oxygen radicals are generated. Light activation of lemuteporfin results in local damage to neovascular endothelium, resulting in vessel occlusion. Damaged endothelium is known to release procoagulant and vasoactive factors through the lipo-oxygenase (leukotriene) and cyclo-oxygenase (eicosanoids such as thromboxane) pathways, resulting in platelet aggregation, fibrin clot formation and vasoconstriction. |

|---|---|

CAS No. |

215808-49-4 |

Molecular Formula |

C44H48N4O10 |

Molecular Weight |

792.9 g/mol |

IUPAC Name |

dimethyl 5-ethenyl-10,14-bis[3-(2-hydroxyethoxy)-3-oxopropyl]-4,9,15,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaene-20,21-dicarboxylate |

InChI |

InChI=1S/C44H48N4O10/c1-8-26-23(2)32-20-37-30-12-9-29(42(53)55-6)41(43(54)56-7)44(30,5)38(48-37)22-33-25(4)28(11-14-40(52)58-18-16-50)36(47-33)21-35-27(10-13-39(51)57-17-15-49)24(3)31(46-35)19-34(26)45-32/h8-9,12,19-22,41,45,47,49-50H,1,10-11,13-18H2,2-7H3 |

InChI Key |

IKKAMLAWMNGIGM-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C6(C(C(=CC=C6C(=N5)C=C1N2)C(=O)OC)C(=O)OC)C)C)CCC(=O)OCCO)C(=C3C)CCC(=O)OCCO)C=C |

Canonical SMILES |

CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C6(C(C(=CC=C6C(=N5)C=C1N2)C(=O)OC)C(=O)OC)C)C)CCC(=O)OCCO)C(=C3C)CCC(=O)OCCO)C=C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

QLT0074; QLT 0074; QLT-0074; DRM05; DRM 05; DRM-05; EA 6; Lemuteporfin. |

Origin of Product |

United States |

Foundational & Exploratory

Lemuteporfin's Mechanism of Action in Photodynamic Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lemuteporfin, a second-generation benzoporphyrin derivative photosensitizer, has demonstrated significant potential in the field of photodynamic therapy (PDT). Its efficacy stems from its favorable photophysical properties, rapid cellular uptake, and ability to generate cytotoxic reactive oxygen species (ROS) upon light activation. This technical guide provides an in-depth exploration of the core mechanism of action of this compound in PDT, intended for researchers, scientists, and professionals in drug development. The guide synthesizes available data, outlines relevant experimental methodologies, and visualizes key pathways to facilitate a comprehensive understanding of this promising therapeutic agent.

Core Mechanism of Action

The therapeutic effect of this compound in PDT is a multi-stage process initiated by the administration of the photosensitizer, followed by its selective accumulation in target tissues and subsequent activation by light of a specific wavelength. This activation triggers a cascade of photochemical and photobiological events, ultimately leading to localized cellular and tissue destruction.

Photophysical Properties and Activation

This compound is characterized as a diethylene glycol functionalized chlorin-type photosensitizer.[1] Like other porphyrin-based photosensitizers, this compound absorbs light, transitioning from its ground state to an excited singlet state. It then undergoes intersystem crossing to a longer-lived, more stable triplet state. This triplet state is the key initiator of the photodynamic effect.

The primary mechanism of ROS generation by porphyrin-based photosensitizers is the Type II photochemical reaction.[2][3] In this process, the excited triplet state of this compound transfers its energy directly to molecular oxygen (³O₂), which is abundant in most tissues. This energy transfer converts ground-state oxygen into the highly reactive and cytotoxic singlet oxygen (¹O₂).[2] A secondary, Type I mechanism may also occur, where the photosensitizer in its triplet state reacts directly with a substrate to produce free radicals. These radicals can then interact with molecular oxygen to form other ROS such as superoxide anion (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).[2]

// Nodes Lemuteporfin_GS [label="this compound\n(Ground State)", fillcolor="#F1F3F4", fontcolor="#202124"]; Light [label="Light\n(Red Light)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Lemuteporfin_S1 [label="this compound\n(Excited Singlet State)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lemuteporfin_T1 [label="this compound\n(Excited Triplet State)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxygen_GS [label="Molecular Oxygen\n(³O₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Singlet_Oxygen [label="Singlet Oxygen\n(¹O₂)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Substrate [label="Biological Substrate\n(e.g., lipids, proteins)", fillcolor="#F1F3F4", fontcolor="#202124"]; Radicals [label="Free Radicals", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Other_ROS [label="Other ROS\n(O₂⁻, H₂O₂, •OH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Damage [label="Cellular Damage\n(Oxidative Stress)", shape=diamond, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Light -> Lemuteporfin_GS [label="Absorption"]; Lemuteporfin_GS -> Lemuteporfin_S1 [label="Excitation"]; Lemuteporfin_S1 -> Lemuteporfin_T1 [label="Intersystem\nCrossing"]; Lemuteporfin_T1 -> Oxygen_GS [label="Energy Transfer\n(Type II)", dir=back]; Oxygen_GS -> Singlet_Oxygen; Lemuteporfin_T1 -> Substrate [label="Electron/Hydrogen\nTransfer (Type I)", dir=back]; Substrate -> Radicals; Radicals -> Oxygen_GS [dir=back]; Oxygen_GS -> Other_ROS; Singlet_Oxygen -> Cell_Damage; Other_ROS -> Cell_Damage; }

Cellular Uptake and Localization

A crucial aspect of an effective photosensitizer is its ability to be taken up by and localized within target cells. This compound exhibits rapid cellular uptake, with maximum intracellular levels reached within 20 minutes of in vitro administration.[1] This rapid uptake is advantageous for clinical applications, potentially reducing the time between drug administration and light treatment. Studies have also shown that mitogen-activated lymphoid cells accumulate more this compound than their quiescent counterparts, suggesting a degree of selectivity for rapidly proliferating cells, a hallmark of cancerous tissue.[1]

The subcellular localization of a photosensitizer is a key determinant of the primary targets of photodamage and the subsequent cell death pathways that are activated. While the precise subcellular localization of this compound is not definitively established, its amphiphilic character suggests it likely localizes in cellular membranes.[4] This is consistent with other porphyrin-based photosensitizers which are known to accumulate in the plasma membrane, mitochondria, endoplasmic reticulum, and lysosomes. Damage to these organelles by ROS initiates distinct signaling cascades leading to cell death.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound. It is important to note that specific photophysical parameters like singlet oxygen quantum yield are not yet publicly available and the data on photobleaching is comparative.

| Parameter | Value/Observation | Reference |

| Cellular Uptake (in vitro) | Maximum levels reached within 20 minutes. | [1] |

| In vivo Clearance | Rapid clearance from the skin within 24 hours. | [1] |

| In vivo Efficacy (Mouse Model) | Tumor growth suppression at 1.4 µmol/kg with 50 J/cm² red light. | [1] |

| Photobleaching Rate | Faster than Verteporfin. | [4] |

Experimental Protocols

Detailed experimental protocols specific to this compound are not extensively published. However, based on studies of similar photosensitizers, the following outlines generalized methodologies for key experiments.

In Vitro Photodynamic Therapy Protocol

This protocol describes a general workflow for assessing the in vitro efficacy of this compound-PDT.

// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Seeding [label="Cell Seeding\n(e.g., 96-well plate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubation_24h [label="24h Incubation\n(Allow attachment)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lemuteporfin_Incubation [label="this compound Incubation\n(Varying concentrations,\nin the dark)", fillcolor="#FBBC05", fontcolor="#202124"]; Wash [label="Wash with PBS\n(Remove excess drug)", fillcolor="#F1F3F4", fontcolor="#202124"]; Irradiation [label="Light Irradiation\n(Specific wavelength and\nlight dose)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Post_Incubation [label="Post-Irradiation Incubation\n(24-48h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Viability_Assay [label="Cell Viability Assay\n(e.g., MTT, AlamarBlue)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Cell_Seeding; Cell_Seeding -> Incubation_24h; Incubation_24h -> Lemuteporfin_Incubation; Lemuteporfin_Incubation -> Wash; Wash -> Irradiation; Irradiation -> Post_Incubation; Post_Incubation -> Viability_Assay; Viability_Assay -> End; }

-

Cell Culture: Plate target cancer cells in appropriate culture vessels (e.g., 96-well plates for viability assays) and allow them to adhere overnight.

-

Photosensitizer Incubation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to desired concentrations in cell culture medium. Replace the medium in the cell plates with the this compound-containing medium and incubate for a specified period (e.g., 20 minutes to 4 hours) in the dark.

-

Washing: After incubation, remove the this compound-containing medium and wash the cells with phosphate-buffered saline (PBS) to remove any unbound photosensitizer.

-

Light Irradiation: Add fresh, phenol red-free medium to the cells. Irradiate the cells with a light source of the appropriate wavelength for this compound's absorption maximum in the red region of the spectrum. The light dose (J/cm²) is controlled by the power density (mW/cm²) and the duration of exposure.

-

Post-Irradiation Incubation: Following irradiation, return the cells to the incubator for a period of 24 to 48 hours.

-

Assessment of Cell Viability: Determine cell viability using a standard assay such as MTT, MTS, or a fluorescence-based assay like AlamarBlue.

In Vivo Animal Model Protocol for PDT

The following provides a general framework for preclinical evaluation of this compound-PDT in a tumor-bearing animal model.

-

Tumor Model Establishment: Induce tumor formation in immunocompromised mice by subcutaneous or orthotopic injection of cancer cells. Allow the tumors to reach a palpable size.

-

Photosensitizer Administration: Administer this compound to the tumor-bearing mice, typically via intravenous injection. The dosage will need to be optimized for the specific tumor model.

-

Drug-Light Interval (DLI): Allow a specific time interval between drug administration and light application for optimal tumor accumulation and clearance from surrounding healthy tissues.

-

Light Delivery: Anesthetize the mice and deliver light of the appropriate wavelength to the tumor site using a laser coupled to a fiber optic diffuser. The light dose is a critical parameter to be optimized.

-

Tumor Response Monitoring: Monitor tumor growth over time by measuring tumor volume. The efficacy of the treatment is assessed by comparing tumor growth in treated animals to control groups.

-

Histological Analysis: At the end of the study, tumors can be excised for histological analysis to assess the extent of necrosis and apoptosis.

Signaling Pathways in this compound-Mediated PDT

The cellular damage induced by ROS triggers a complex network of signaling pathways that ultimately determine the fate of the cell, leading to either survival or death through apoptosis or necrosis. While specific signaling studies on this compound are limited, the pathways activated by other porphyrin-based photosensitizers provide a likely model for its mechanism of action.

Apoptosis Induction

PDT is a potent inducer of apoptosis. The subcellular localization of the photosensitizer plays a critical role in the initiation of apoptotic signaling.

-

Mitochondrial Damage: If this compound localizes to the mitochondria, ROS-induced damage to the mitochondrial membrane can lead to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the activation of caspase-9 and the subsequent activation of executioner caspases like caspase-3, culminating in apoptosis.

-

Endoplasmic Reticulum (ER) Stress: Damage to the ER can trigger the unfolded protein response (UPR) and lead to the release of calcium, which can also activate apoptotic pathways.

// Nodes PDT [label="this compound-PDT", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS [label="ROS", fillcolor="#FBBC05", fontcolor="#202124"]; Mitochondria [label="Mitochondrial\nDamage", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ER [label="ER Stress", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cytochrome_c [label="Cytochrome c\nRelease", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase9 [label="Caspase-9\nActivation", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase3 [label="Caspase-3\nActivation", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; UPR [label="Unfolded Protein\nResponse (UPR)", fillcolor="#F1F3F4", fontcolor="#202124"]; Calcium [label="Ca²⁺ Release", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges PDT -> ROS; ROS -> Mitochondria; ROS -> ER; Mitochondria -> Cytochrome_c; Cytochrome_c -> Caspase9; Caspase9 -> Caspase3; ER -> UPR; ER -> Calcium; UPR -> Apoptosis; Calcium -> Apoptosis; Caspase3 -> Apoptosis; }

Vascular Effects

In addition to direct tumor cell killing, PDT with many photosensitizers, likely including this compound, exerts significant damage to the tumor vasculature.

-

Endothelial Cell Damage: ROS generated during PDT can damage the endothelial cells lining the tumor blood vessels.

-

Increased Vascular Permeability: Damage to endothelial cells leads to increased permeability of the blood vessels, causing leakage of plasma and other blood components into the tumor interstitium.

-

Vasoconstriction and Thrombus Formation: PDT can induce the release of vasoactive molecules, leading to vasoconstriction. Damage to the endothelium also exposes the underlying basement membrane, triggering platelet aggregation and the formation of thrombi.

-

Vascular Shutdown and Hypoxia: The combination of vasoconstriction, thrombosis, and increased permeability leads to a shutdown of blood flow to the tumor. This results in severe hypoxia and nutrient deprivation, contributing significantly to tumor destruction.

Conclusion and Future Directions

This compound is a potent and promising photosensitizer for photodynamic therapy, characterized by its rapid cellular uptake and efficient generation of reactive oxygen species. While the general mechanism of action aligns with that of other porphyrin-based photosensitizers, further research is needed to fully elucidate its specific properties and biological effects.

Future research should focus on:

-

Quantitative Photophysical Characterization: Determining the singlet oxygen quantum yield of this compound in various solvent and cellular environments.

-

Detailed Subcellular Localization Studies: Precisely identifying the organelles in which this compound accumulates to better predict the primary sites of photodamage.

-

Elucidation of Specific Signaling Pathways: Investigating the specific signaling cascades activated by this compound-PDT in different cancer cell types to identify potential targets for combination therapies.

-

Optimization of Treatment Parameters: Further refinement of drug and light dosimetry for various tumor models to maximize therapeutic efficacy and minimize side effects.

A deeper understanding of these aspects will be crucial for the successful clinical translation and application of this compound in the treatment of cancer and other diseases.

References

- 1. Photobleaching kinetics of Verteporfin and this compound in cells and optically trapped multilamellar vesicles using two-photon excitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Signaling pathways in cell death and survival after photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

Lemuteporfin: A Technical Guide to its Synthesis and Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and chemical structure elucidation of lemuteporfin, a promising photosensitizer for photodynamic therapy. This document details the synthetic pathways, experimental protocols, and analytical data required for the preparation and characterization of this benzoporphyrin derivative.

Introduction

This compound is a second-generation photosensitizer, a benzoporphyrin-derived chlorin-like molecule functionalized with diethylene glycol moieties.[1] Its molecular formula is C₄₄H₄₈N₄O₁₀, and it has a molecular weight of 792.87 g/mol .[1] Like other photosensitizers, this compound can be activated by light to produce reactive oxygen species, which can induce localized cellular damage, making it a candidate for targeted therapies.

Synthesis of this compound

The synthesis of this compound involves a multi-step process, beginning with the creation of a benzoporphyrin derivative (BPD) core, followed by functionalization with diethylene glycol side chains. A general synthetic strategy involves the modification of a precursor benzoporphyrin derivative dimethyl ester.

Synthesis of the Benzoporphyrin Derivative (BPD) Core

The core structure of this compound is a benzoporphyrin derivative. These are typically synthesized from readily available porphyrins, such as hematoporphyrin-IX dimethyl ester.[2] A common method for creating the "benzo" fused ring system is through a Diels-Alder reaction.

A general workflow for the synthesis of the BPD core is outlined below:

Caption: General workflow for the synthesis of the BPD core.

Functionalization with Diethylene Glycol

The final step in the synthesis of this compound is the addition of the diethylene glycol side chains. This is achieved through an esterification reaction, where the methyl ester groups of the BPD precursor are transesterified with diethylene glycol.

Experimental Protocol: Synthesis of Diethylene Glycol Functionalized Benzoporphyrin Derivative

This protocol is adapted from a general procedure for the synthesis of ethylene glycol esters of benzoporphyrin derivatives.[3]

Materials:

-

Benzoporphyrin derivative dimethyl ester (BPD-DB dimethyl ester)

-

Diethylene glycol

-

Dichloromethane (CH₂Cl₂)

-

Sulfuric acid (H₂SO₄)

Procedure:

-

Dissolve the benzoporphyrin derivative dimethyl ester in a mixture of diethylene glycol and dichloromethane.

-

Carefully add a catalytic amount of sulfuric acid to the solution.

-

The reaction mixture is stirred at room temperature. The progress of the reaction should be monitored by a suitable chromatographic technique (e.g., TLC or HPLC).

-

Upon completion, the reaction is quenched, and the product is extracted into an organic solvent.

-

The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification is performed using column chromatography or preparative HPLC to yield the pure diethylene glycol functionalized benzoporphyrin derivative.

Quantitative Data:

| Parameter | Value |

| Starting Material | BPD-DB dimethyl ester |

| Reagents | Diethylene glycol, H₂SO₄, CH₂Cl₂ |

| Reaction Type | Transesterification |

| Purity (Post-Purification) | >95% (typical) |

Chemical Structure Elucidation

The confirmation of the chemical structure of this compound relies on a combination of spectroscopic techniques.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain insights into its fragmentation patterns, which can help confirm the structure.

Expected Mass Spectrometry Data:

| Ion | Expected m/z |

| [M+H]⁺ | 793.34 |

| [M+Na]⁺ | 815.32 |

Note: These are theoretical values for C₄₄H₄₈N₄O₁₀. Actual values may vary slightly.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the detailed structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the connectivity of atoms in the this compound molecule.

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the porphyrin core protons, the vinyl group protons, the methyl groups, and the protons of the diethylene glycol side chains. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR: The carbon NMR spectrum would provide information on the number and types of carbon atoms present in the molecule, including the sp² carbons of the aromatic core and the sp³ carbons of the side chains.

2D NMR Techniques: Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule.

The general workflow for structure elucidation is as follows:

Caption: General workflow for the structural elucidation of this compound.

Purification and Characterization

Purification

High-performance liquid chromatography (HPLC) is the method of choice for the purification of this compound to a high degree of purity required for research and clinical applications.

Experimental Protocol: HPLC Purification

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol), often with a small amount of an acid (e.g., trifluoroacetic acid) to improve peak shape.

-

Detection: UV-Vis detection at the characteristic absorption maxima of the porphyrin macrocycle (Soret and Q-bands).

-

Fraction Collection: Fractions corresponding to the main peak are collected, combined, and the solvent is removed to yield the purified product.

Characterization

The purity of the final compound is assessed by analytical HPLC. The identity is confirmed by co-elution with a reference standard (if available) and by the spectroscopic methods detailed in the structure elucidation section.

Conclusion

The synthesis and structural elucidation of this compound require a combination of organic synthesis techniques and advanced analytical methods. The ability to produce this diethylene glycol-functionalized benzoporphyrin derivative with high purity is crucial for its further investigation as a photosensitizer in photodynamic therapy and other potential applications. The methodologies and data presented in this guide provide a framework for researchers and drug development professionals working with this class of compounds.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. Benzoporphyrin derivatives: synthesis, structure and preliminary biological activity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. Use of ethylene glycol esters of monohydrobenzoporphyrin derivatives as photoactive agents - Patent 1177795 [data.epo.org]

Spectroscopic Characteristics of Lemuteporfin for Imaging: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lemuteporfin, a second-generation photosensitizer, is a diethylene glycol benzoporphyrin derivative with significant potential in photodynamic therapy (PDT) and biomedical imaging. Its amphiphilic nature, attributed to the symmetrical diethylene glycol groups, facilitates rapid cellular uptake and efficient photosensitization. This technical guide provides an in-depth overview of the core spectroscopic characteristics of this compound relevant to its application in cellular and in vivo imaging, based on available data for closely related benzoporphyrin derivatives, specifically Benzoporphyrin Derivative Monoacid Ring A (BPD-MA), which shares the same core chromophore.

Spectroscopic Properties

The utility of this compound as an imaging agent is fundamentally linked to its photophysical properties. While specific quantitative data for this compound is not extensively published, the characteristics of the structurally analogous BPD-MA provide a strong and reliable reference. These properties govern the efficiency of light absorption and subsequent fluorescence emission, which are critical for high-resolution imaging.

Quantitative Spectroscopic Data

The following table summarizes the key spectroscopic parameters for Benzoporphyrin Derivative Monoacid Ring A (BPD-MA), which are expected to be highly representative of this compound.

| Spectroscopic Parameter | Value | Solvent/Conditions | Significance in Imaging |

| Absorption Maximum (λmax) | ~688 nm | Organic Solvents | Enables excitation with red light, which has deeper tissue penetration, minimizing damage to surrounding healthy tissue.[1][2] |

| Molar Extinction Coefficient (ε) | ~33,000 M⁻¹cm⁻¹ | Organic Solvents | A high molar extinction coefficient indicates efficient light absorption, leading to a strong fluorescence signal for imaging.[1][2] |

| Fluorescence Emission Maximum (λem) | Not explicitly stated for BPD-MA, but expected in the red to near-infrared region. | - | Emission in the red/NIR window allows for sensitive detection with reduced background autofluorescence from biological tissues. |

| Fluorescence Quantum Yield (Φf) | 0.05 | Methanol (Air-saturated) | This value represents the efficiency of converting absorbed light into fluorescence. While seemingly low, it is sufficient for imaging and indicative of a high triplet state yield, which is crucial for PDT efficacy.[1][2] |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.78 | - | A high singlet oxygen quantum yield underscores its potential as a potent photosensitizer for PDT, where the generation of reactive oxygen species is the primary therapeutic mechanism.[1][2] |

Experimental Protocols

Detailed experimental protocols are essential for the successful application of this compound in imaging studies. The following methodologies are based on established protocols for benzoporphyrin derivatives like BPD-MA and can be adapted for this compound.

In Vitro Cellular Imaging of this compound Uptake and Localization

This protocol outlines the steps for visualizing the intracellular accumulation of this compound in cultured cells.

Materials:

-

This compound stock solution (e.g., in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cultured cells (e.g., cancer cell line)

-

Confocal microscope with appropriate laser lines and emission filters

Procedure:

-

Cell Seeding: Seed cells in a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere and grow to the desired confluency.

-

This compound Incubation: Prepare a working solution of this compound in cell culture medium at the desired concentration. Remove the old medium from the cells and add the this compound-containing medium. Incubation time can be varied to study uptake kinetics. Studies with this compound have shown rapid cellular uptake, with maximum levels reached within 20 minutes.

-

Washing: After incubation, remove the this compound-containing medium and wash the cells three times with PBS to remove any unbound photosensitizer.

-

Imaging: Add fresh cell culture medium to the cells. Visualize the intracellular fluorescence of this compound using a confocal microscope.

-

Excitation: Use a laser line close to the absorption maximum of this compound (e.g., 633 nm or 647 nm).

-

Emission: Collect the fluorescence emission in the red to near-infrared range.

-

In Vivo Fluorescence Imaging in a Mouse Model

This protocol describes the imaging of this compound biodistribution in a preclinical mouse model.

Materials:

-

This compound formulated for intravenous injection

-

Tumor-bearing mice (or other relevant model)

-

In vivo imaging system (e.g., IVIS, Pearl) with appropriate excitation and emission filters

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Animal Preparation: Anesthetize the mouse using a calibrated vaporizer.

-

This compound Administration: Administer this compound intravenously (e.g., via tail vein injection). Doses as low as 1.4 µmol/kg have been shown to be effective for tumor suppression in mouse models.

-

Imaging: At various time points post-injection, place the anesthetized mouse in the imaging system.

-

Excitation: Use an excitation source appropriate for this compound (e.g., ~675 nm).

-

Emission: Collect the fluorescence emission using a filter that captures the red/NIR signal.

-

-

Data Analysis: Quantify the fluorescence intensity in the region of interest (e.g., tumor) over time to determine the pharmacokinetics and tumor accumulation of this compound. Fluorescence in the skin has been observed to increase rapidly within the first few minutes and then decrease over 24 hours.

Visualizations

Experimental Workflow for In Vitro Imaging

Caption: Workflow for in vitro cellular imaging with this compound.

Proposed Signaling Pathway in Photodynamic Therapy

The therapeutic effect of benzoporphyrin derivatives like this compound in PDT is primarily mediated by the generation of reactive oxygen species (ROS), which can induce various forms of cell death. For the related compound Verteporfin, inhibition of the Hippo signaling pathway has also been proposed as a mechanism of action.

Caption: Proposed mechanisms of this compound in PDT.

Conclusion

This compound's favorable spectroscopic properties, characterized by strong absorption in the red spectral region and efficient fluorescence, make it a promising candidate for both preclinical and potentially clinical imaging applications. The provided data, based on the closely related BPD-MA, and the outlined experimental protocols offer a solid foundation for researchers and drug development professionals to explore the full potential of this compound in the field of biomedical imaging and photodynamic therapy. Further studies to precisely quantify the spectroscopic parameters of this compound are warranted to fully elucidate its capabilities.

References

In Vitro Cytotoxicity of Lemuteporfin: A Technical Guide for Researchers

An In-depth Examination of the Photodynamic Efficacy of Lemuteporfin Against Cancer Cell Lines

This compound, a second-generation photosensitizer, has demonstrated significant potential in photodynamic therapy (PDT) for various malignancies. This technical guide provides a comprehensive overview of the in vitro cytotoxicity of this compound, detailing its mechanism of action, experimental protocols for assessing its efficacy, and the signaling pathways implicated in its anticancer effects. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Introduction to this compound and Photodynamic Therapy

Photodynamic therapy is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) in a targeted manner, leading to cell death and tumor ablation. This compound, a benzoporphyrin derivative, is a highly potent photosensitizer that is activated by light, resulting in the production of singlet oxygen and other ROS. These highly reactive molecules induce cellular damage, primarily through the induction of apoptosis, and disrupt the tumor microenvironment. Studies have shown that this compound exhibits rapid cellular uptake and is effective at low nanomolar concentrations, highlighting its potential as a powerful agent in PDT.

Quantitative Analysis of In Vitro Cytotoxicity

While specific IC50 values for this compound across a wide range of cancer cell lines are not extensively documented in publicly available literature, existing research indicates its high potency. In studies involving the murine leukemia cell line L1210, this compound demonstrated the ability to kill cells at low nanomolar concentrations upon exposure to activating light.[1]

For comparative purposes and to guide future research, the following table provides a template for summarizing the cytotoxic effects of this compound. Researchers are encouraged to populate this table with their own experimental data.

| Cell Line | Cancer Type | Incubation Time (h) | Light Dose (J/cm²) | IC50 (nM) | Viability Assay | Reference |

| L1210 | Leukemia | - | - | Low nanomolar | - | [1] |

| U343 | Glioblastoma | - | - | - | - | |

| e.g., MCF-7 | Breast Cancer | 24 | 1 | Data Point | MTT | [Your Study] |

| e.g., A549 | Lung Cancer | 24 | 1 | Data Point | MTT | [Your Study] |

| e.g., HeLa | Cervical Cancer | 24 | 1 | Data Point | MTT | [Your Study] |

Experimental Protocols

To ensure reproducibility and standardization of in vitro cytotoxicity studies of this compound, detailed experimental protocols are crucial. Below are methodologies for key experiments.

Cell Culture

A variety of cancer cell lines can be utilized to assess the in vitro cytotoxicity of this compound. Commonly used cell lines for cancer research include, but are not limited to, L1210 (leukemia) and U343 (glioblastoma). Cells should be maintained in the appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.

Preparation of this compound Stock Solution

A stock solution of this compound should be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a concentration of 1 mM. The stock solution should be stored at -20°C and protected from light. The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.

In Vitro Photodynamic Therapy Protocol

The following workflow outlines the general procedure for conducting in vitro PDT experiments with this compound.

Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Following the post-irradiation incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add a solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

The neutral red uptake assay is a cell viability assay based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

-

After the post-irradiation incubation, replace the culture medium with a medium containing neutral red and incubate for 2-3 hours.

-

Wash the cells with a fixation solution.

-

Add a destaining solution to extract the dye.

-

Measure the absorbance at a wavelength of 540 nm.

-

Calculate cell viability as a percentage of the untreated control.

Apoptosis Assays

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Harvest the cells after treatment.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry.

Caspases are a family of proteases that play a crucial role in apoptosis. Their activity can be measured using fluorometric or colorimetric assays.

-

Lyse the treated cells.

-

Add a caspase-specific substrate conjugated to a fluorophore or a chromophore.

-

Incubate to allow the caspase to cleave the substrate.

-

Measure the fluorescence or absorbance to determine caspase activity.

Signaling Pathways in this compound-Mediated Cytotoxicity

The cytotoxic effects of this compound-mediated PDT are primarily driven by the generation of ROS, which in turn activate a cascade of signaling pathways leading to apoptosis.

Upon light activation, this compound generates high levels of ROS. This oxidative stress leads to damage of various cellular components, including the mitochondria. Mitochondrial damage results in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apoptotic protease-activating factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which in turn activates the executioner caspase, caspase-3. Activated caspase-3 is responsible for the cleavage of various cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis.

In addition to the intrinsic pathway, ROS generated by PDT can also influence other signaling cascades that regulate cell survival and death.

The mitogen-activated protein kinase (MAPK) pathways, particularly the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, are often activated by oxidative stress and can promote apoptosis. Conversely, the phosphatidylinositol 3-kinase (PI3K)/Akt and nuclear factor-kappa B (NF-κB) pathways are generally considered pro-survival pathways that can be modulated by ROS, and their inhibition can enhance the efficacy of PDT. The precise signaling outcomes are often cell-type and context-dependent.

Conclusion

This compound is a highly effective photosensitizer for in vitro photodynamic therapy, inducing cytotoxicity in cancer cells at low nanomolar concentrations. The primary mechanism of action involves the generation of ROS, leading to the induction of apoptosis primarily through the mitochondrial pathway. Further research is warranted to establish a comprehensive profile of this compound's cytotoxicity across a broader range of cancer cell lines and to further elucidate the specific signaling pathways that govern its anticancer activity. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to advance the understanding and application of this compound in cancer therapy.

References

A Technical Guide to Lemuteporfin: Cellular Uptake, Subcellular Localization, and Associated Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the cellular uptake, subcellular localization, and associated signaling pathways of Lemuteporfin, a potent photosensitizer in photodynamic therapy (PDT). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological processes to facilitate a deeper understanding for researchers and professionals in drug development. Given the limited specific quantitative data for this compound, data from its close structural analog, Verteporfin (a benzoporphyrin derivative), is included for comparative purposes, with all instances clearly noted.

Data Presentation: Quantitative Analysis of Cellular Uptake and Localization

The cellular uptake and subsequent subcellular distribution of a photosensitizer are critical determinants of its efficacy in photodynamic therapy. Below are tabulated summaries of quantitative data gathered from in vitro studies on this compound and its analog, Verteporfin.

This compound: Cellular Uptake Characteristics

While specific quantitative uptake rates for this compound are not extensively documented in publicly available literature, existing studies characterize its uptake as a rapid process.

| Cell Line | Key Findings | Citation |

| Murine leukemia L1210 cells | Maximum cellular uptake reached within 20 minutes. | [1] |

| Mitogen-activated lymphoid cells | Accumulated more this compound than their quiescent counterparts, suggesting selectivity for rapidly dividing cells. | [1] |

| U343 glioma cells | This compound photobleached at a faster rate than Verteporfin, suggesting differences in localization and mobility within cellular membranes. | [2] |

Verteporfin (BPD-MA): Cellular Uptake Kinetics

Verteporfin, being a more extensively studied benzoporphyrin derivative, offers more detailed quantitative insights into its cellular uptake.

| Cell Line | Concentration | Incubation Time | Maximum Fluorescence Intensity (arbitrary units) | Citation |

| PROb (colonic origin) | 1.75 µg/mL | 2 hours | 8,300 | [3] |

| REGb (colonic origin) | 1.75 µg/mL | 1 hour | 4,900 | [3] |

| SKOV3 (ovarian cancer) | Not specified | 2 hours | Maximal binding observed | [4] |

| IGROV1 (ovarian cancer) | Not specified | 2 hours | Maximal binding observed | [4] |

| OVCAR3 (ovarian cancer) | Not specified | 2 hours | Maximal binding observed | [4] |

Subcellular Localization

The efficacy of PDT is highly dependent on the localization of the photosensitizer within specific cellular organelles. Damage to mitochondria, for instance, can efficiently trigger apoptosis.

| Photosensitizer | Cell Line | Organelle(s) of Primary Localization | Key Findings | Citation |

| Verteporfin | PROb and REGb (colonic origin) | Cytoplasm | Stronger cytoplasmic than nuclear fluorescence observed. | [3] |

| Verteporfin | AsPC-1 and PANC-1 (pancreatic cancer) | Primarily in the outer crust of tumor nodules at early uptake times. | Localization changes with increasing uptake time. | [5] |

| Verteporfin | SKOV3 and OVCAR3 (ovarian cancer) | Cytoplasm | Confocal microscopy confirmed internalization and cytoplasmic localization. | [4] |

| Verteporfin | AsPC-1 and BxPC-3 (pancreatic cancer) | Mitochondria | After treatment with gemcitabine, Verteporfin was observed primarily in the mitochondria of living cells. |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound uptake and subcellular localization.

Cell Culture

-

Cell Lines: Murine leukemia L1210 cells, U343 human glioma cells, or other relevant cancer cell lines.

-

Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂. For experiments, cells are seeded in appropriate culture vessels (e.g., 96-well plates for uptake assays, chambered cover glasses for microscopy).

Photosensitizer Uptake Assay

This protocol allows for the quantification of photosensitizer uptake over time.

-

Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Photosensitizer Incubation: Prepare a stock solution of this compound or Verteporfin in DMSO and dilute to the desired final concentration in a complete culture medium. Replace the medium in the wells with the photosensitizer-containing medium.

-

Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Washing: After each time point, aspirate the medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any unbound photosensitizer.

-

Cell Lysis: Add a lysis buffer (e.g., 0.1% SDS in PBS) to each well and incubate for 20 minutes at room temperature with gentle shaking.

-

Fluorescence Measurement: Measure the fluorescence intensity of the cell lysates using a microplate reader at the appropriate excitation and emission wavelengths for the photosensitizer (for Verteporfin, excitation ~420 nm, emission ~690 nm).

-

Data Normalization: Normalize the fluorescence intensity to the protein concentration in each well, determined by a standard protein assay (e.g., BCA assay).

Subcellular Fractionation

This protocol enables the isolation of different organelles to determine the concentration of the photosensitizer in each fraction.

-

Cell Culture and Treatment: Culture cells to ~80-90% confluency in large culture dishes and incubate with the photosensitizer for the desired time.

-

Harvesting: Wash cells with ice-cold PBS and harvest using a cell scraper.

-

Homogenization: Resuspend the cell pellet in a hypotonic buffer and homogenize using a Dounce homogenizer or by passing through a fine-gauge needle.

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 700 x g for 10 minutes at 4°C) to pellet the nuclei.

-

Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the mitochondria.

-

Transfer the resulting supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the microsomal fraction (containing endoplasmic reticulum and Golgi). The final supernatant is the cytosolic fraction.

-

-

Quantification: Resuspend each organelle pellet in a suitable buffer and measure the fluorescence of the photosensitizer. Normalize the fluorescence to the protein content of each fraction.

Fluorescence Microscopy for Subcellular Localization

This method allows for the direct visualization of the photosensitizer's location within the cell.

-

Cell Seeding: Seed cells on glass-bottom dishes or chambered cover glasses.

-

Organelle Staining (Optional): To co-localize the photosensitizer with specific organelles, incubate the cells with organelle-specific fluorescent trackers (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes) according to the manufacturer's instructions.

-

Photosensitizer Incubation: Incubate the cells with the photosensitizer at the desired concentration and for the appropriate duration.

-

Washing and Fixation: Wash the cells with PBS. For fixed-cell imaging, fix the cells with 4% paraformaldehyde for 15 minutes, followed by washing. For live-cell imaging, replace the medium with a clear imaging buffer.

-

Imaging: Acquire images using a confocal or fluorescence microscope equipped with the appropriate filter sets for the photosensitizer and any organelle trackers used.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways associated with this compound and its analogs.

Experimental Workflow: this compound Uptake and Localization

Caption: Experimental workflows for studying this compound uptake and localization.

Signaling Pathway: Verteporfin-Mediated Photodynamic Therapy and Apoptosis

Caption: Verteporfin-PDT induced apoptosis signaling pathway.

Signaling Pathway: Verteporfin's Dual Role in Targeting YAP-TEAD and mTOR Pathways

Caption: Dual inhibitory and modulatory roles of Verteporfin on cellular signaling.

References

- 1. The clinically used photosensitizer Verteporfin (VP) inhibits YAP-TEAD and human retinoblastoma cell growth in vitro without light activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photobleaching kinetics of Verteporfin and this compound in cells and optically trapped multilamellar vesicles using two-photon excitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Verteporfin inhibits YAP function through up-regulating 14-3-3σ sequestering YAP in the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]

Lemuteporfin: A Technical Guide to Photostability and Quantum Yield

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lemuteporfin is a second-generation photosensitizer belonging to the benzoporphyrin derivative class of compounds. Like other photosensitizers, it is activated by light of a specific wavelength to produce reactive oxygen species (ROS), primarily singlet oxygen, which can induce localized cellular damage. This property makes it a candidate for photodynamic therapy (PDT), a treatment modality for various diseases, including certain types of cancer and ophthalmic conditions. This technical guide provides an in-depth overview of the photostability and quantum yield of this compound, crucial parameters for its efficacy and safety in clinical applications.

Core Concepts: Photostability and Quantum Yield

Photostability refers to a photosensitizer's resistance to degradation upon exposure to light. A photosensitizer that degrades too quickly (high photobleaching) may not be able to sustain the generation of ROS for a sufficient duration to achieve the desired therapeutic effect. The photobleaching quantum yield (Φpb) is a measure of this stability, with a lower value indicating greater stability.

Quantum yield , in the context of PDT, primarily refers to the singlet oxygen quantum yield (ΦΔ) . This value represents the efficiency of a photosensitizer in generating singlet oxygen upon light absorption. A higher ΦΔ is generally desirable for a more effective PDT agent.

Quantitative Data on this compound and Related Compounds

Quantitative data specifically for this compound is limited in publicly available literature. However, data from closely related benzoporphyrin derivatives and other bacteriochlorins provide valuable insights into its expected photophysical properties.

| Parameter | Compound | Value | Solvent/Environment | Reference |

| Singlet Oxygen Quantum Yield (ΦΔ) | Benzoporphyrin derivative monoacid ring A (BPD-MA) | 0.78 | Organic solvents | [1] |

| Bacteriochlorin a | 0.05 | Phosphate buffer | ||

| Bacteriochlorin a | 0.33 | DMPC liposomes | ||

| Photobleaching Quantum Yield (Φpb) | Benzoporphyrin derivative monoacid ring A (BPD-MA) | ~5 x 10-5 | Organic solvents | [1] |

| Photobleaching Rate | This compound | Faster than Verteporfin | Majority of environments | [2][3] |

Mechanism of Action and Signaling Pathways

Upon activation by light, this compound transfers energy to molecular oxygen, generating highly reactive singlet oxygen and other ROS. This initiates a cascade of events leading to localized tissue destruction, primarily through vascular occlusion.

Experimental Workflow for Evaluating this compound's Photodynamic Effect

Caption: Workflow of this compound's photodynamic action from administration to vascular occlusion.

The vascular damage is mediated by the lipoxygenase (leukotriene) and cyclooxygenase (eicosanoid) pathways.

Lipoxygenase (Leukotriene) Signaling Pathway

Oxidative stress induced by this compound-PDT can activate phospholipase A2, leading to the release of arachidonic acid from the cell membrane. The 5-lipoxygenase (5-LOX) pathway then converts arachidonic acid into various leukotrienes.

Caption: The 5-lipoxygenase pathway leading to leukotriene production after PDT.

Cyclooxygenase (Eicosanoid) Signaling Pathway

Similarly, arachidonic acid can be metabolized by cyclooxygenase (COX) enzymes, particularly COX-2 which is often upregulated in response to PDT-induced inflammation. This leads to the production of prostaglandins and thromboxanes, which are potent mediators of vascular tone and platelet aggregation.

Caption: The cyclooxygenase pathway leading to prostanoid-mediated vascular effects.

Experimental Protocols

Determination of Photostability (Photobleaching Quantum Yield)

This protocol describes a method for determining the photobleaching quantum yield (Φpb) of this compound in solution.

Materials:

-

This compound

-

Spectrophotometer

-

Fluorometer

-

Light source with a specific wavelength for this compound excitation (e.g., 690 nm laser or filtered lamp)

-

Actinometer solution (e.g., ferrioxalate)

-

Solvent (e.g., DMSO, ethanol, or a buffered solution with surfactant to prevent aggregation)

-

Cuvettes

Procedure:

-

Sample Preparation: Prepare a solution of this compound in the chosen solvent with an absorbance of approximately 0.1 at the excitation wavelength.

-

Actinometry: Calibrate the light source intensity using a chemical actinometer to determine the photon flux.

-

Irradiation: Irradiate the this compound solution with the calibrated light source.

-

Spectroscopic Monitoring: At regular time intervals, record the absorption spectrum of the solution. The decrease in the Q-band absorbance is indicative of photobleaching.

-

Data Analysis:

-

Calculate the number of photons absorbed by the this compound solution at each time point.

-

Determine the number of this compound molecules degraded at each time point from the change in absorbance, using the Beer-Lambert law.

-

The photobleaching quantum yield (Φpb) is the ratio of the number of molecules degraded to the number of photons absorbed.

-

Determination of Singlet Oxygen Quantum Yield (ΦΔ)

This protocol outlines a relative method for determining the singlet oxygen quantum yield of this compound using a chemical trap and a reference photosensitizer with a known ΦΔ.

Materials:

-

This compound

-

Reference photosensitizer (e.g., methylene blue, Rose Bengal) with a known ΦΔ in the chosen solvent.

-

Singlet oxygen trap (e.g., 1,3-diphenylisobenzofuran (DPBF) or anthracene-9,10-dipropionic acid (ADPA)).

-

Spectrophotometer or fluorometer.

-

Light source for excitation.

-

Solvent (the same for both the sample and the reference).

-

Cuvettes.

Procedure:

-

Sample Preparation:

-

Prepare solutions of this compound and the reference photosensitizer with the same absorbance at the excitation wavelength.

-

Prepare a stock solution of the singlet oxygen trap.

-

-

Reaction Mixture: To separate cuvettes containing the this compound and reference solutions, add a small aliquot of the singlet oxygen trap stock solution. The final concentration of the trap should be sufficient to react with the generated singlet oxygen.

-

Irradiation and Monitoring:

-

Irradiate each solution with the light source.

-

Monitor the decrease in absorbance or fluorescence of the singlet oxygen trap over time. The rate of decrease is proportional to the rate of singlet oxygen generation.

-

-

Data Analysis:

-

Plot the change in absorbance or fluorescence of the trap against time for both this compound and the reference.

-

The singlet oxygen quantum yield of this compound (ΦΔ, Lemu) can be calculated using the following equation: ΦΔ, Lemu = ΦΔ, Ref * (kLemu / kRef) where ΦΔ, Ref is the known singlet oxygen quantum yield of the reference, and kLemu and kRef are the rates of trap degradation for this compound and the reference, respectively.

-

Conclusion

This compound is a promising photosensitizer for photodynamic therapy, with its efficacy being intrinsically linked to its photostability and singlet oxygen quantum yield. While specific quantitative data for this compound remains to be fully elucidated in public literature, studies on related benzoporphyrin derivatives suggest it possesses a high potential for singlet oxygen generation. Its mechanism of action, involving the induction of vascular occlusion through the lipoxygenase and cyclooxygenase pathways, provides a clear rationale for its therapeutic application. The detailed experimental protocols provided in this guide offer a framework for researchers to further characterize the photophysical properties of this compound and other novel photosensitizers, paving the way for their optimized use in clinical settings.

References

- 1. Leukotriene C4 is the major trigger of stress-induced oxidative DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photofrin-mediated photodynamic therapy induces vascular occlusion and apoptosis in a human sarcoma xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Photobleaching kinetics of Verteporfin and this compound in cells and optically trapped multilamellar vesicles using two-photon excitation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise and Discontinuation of Lemuteporfin: A Photodynamic Approach to Benign Prostatic Hyperplasia

An In-depth Technical Guide on the Discovery, Development, and Scientific Underpinnings of Lemuteporfin

Introduction

This compound (also known as QLT0074) emerged as a promising benzoporphyrin-derived photosensitizer developed by QLT Inc. for the photodynamic therapy (PDT) of benign prostatic hyperplasia (BPH).[1] This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its mechanism of action, preclinical and clinical investigations, and the eventual discontinuation of its development for BPH. The subsequent exploration of this molecule for dermatological applications is also briefly discussed.

Discovery and Development Timeline

The development of this compound was pioneered by QLT Inc., a biotechnology company with a focus on photodynamic therapy. The initial therapeutic target for this compound was benign prostatic hyperplasia, a common condition in aging men that can lead to lower urinary tract symptoms (LUTS).[1]

Following its initial development by QLT Inc., the rights for a topical formulation of this compound for the treatment of moderate to severe acne were exclusively licensed to Valocor Therapeutics Inc.[2][3] Valocor Therapeutics was later acquired by Dermira Inc. in 2011, which continued the development of the topical formulation.[3] However, Valocor Therapeutics was eventually shut down in 2013.[2] The development of this compound for BPH was terminated.[1]

Mechanism of Action: Photodynamic Therapy

The therapeutic effect of this compound is based on the principles of photodynamic therapy, a two-step process involving the administration of a photosensitizer followed by its activation with a specific wavelength of light.

Once administered, this compound is believed to preferentially accumulate in the target prostatic tissue. Subsequent illumination of the prostate with non-thermal light of a specific wavelength activates the drug. This activation process, in the presence of oxygen, generates highly reactive and cytotoxic reactive oxygen species (ROS), including singlet oxygen. These ROS cause direct cellular damage, leading to apoptosis and necrosis of the hyperplastic prostate cells, as well as damage to the microvasculature, resulting in vascular shutdown and further tissue destruction.

Below is a diagram illustrating the proposed signaling pathways for this compound-mediated cell death.

Caption: Proposed mechanism of this compound PDT leading to cell death.

Preclinical Studies

While detailed quantitative data from preclinical studies of this compound for BPH are not extensively available in the public domain, the general approach for evaluating a PDT agent for this indication would involve a series of in vitro and in vivo experiments.

In Vitro Studies

Experimental Protocol:

-

Cell Culture: Human BPH-derived cell lines (e.g., BPH-1) and primary prostatic stromal and epithelial cells would be cultured under standard conditions.

-

Photosensitizer Incubation: Cells would be incubated with varying concentrations of this compound for different durations to determine optimal uptake.

-

Phototoxicity Assay: Following incubation, cells would be irradiated with a light source of the appropriate wavelength and light dose. Cell viability would be assessed using assays such as MTT or LDH release to determine the IC50 (half-maximal inhibitory concentration).

-

Mechanism of Cell Death Analysis: Apoptosis and necrosis would be quantified using techniques like flow cytometry with Annexin V/Propidium Iodide staining and assays for caspase activation.

In Vivo Studies

Spontaneous or induced animal models of BPH, such as in aged dogs or testosterone-induced hyperplasia in rodents, would be utilized.[4][5][6]

Experimental Protocol:

-

Animal Model: A suitable animal model for BPH would be selected.

-

Drug Administration: this compound would be administered systemically (e.g., intravenously).

-

Light Delivery: After a predetermined drug-light interval to allow for preferential accumulation in the prostate, light would be delivered to the prostate interstitially via fiber optics.

-

Efficacy Assessment: The reduction in prostate volume and improvement in urinary outflow would be measured. Histological analysis of the prostate tissue would be performed to assess the extent of necrosis and apoptosis.

-

Pharmacokinetic and Biodistribution Studies: The distribution and clearance of this compound would be analyzed to determine its concentration in the prostate, surrounding tissues, and plasma over time.

The following diagram illustrates a general experimental workflow for preclinical evaluation.

Caption: A generalized workflow for the preclinical assessment of this compound.

Clinical Trials for Benign Prostatic Hyperplasia

This compound advanced to Phase II clinical trials for the treatment of LUTS associated with BPH.

Table 1: this compound Clinical Trial for BPH

| Parameter | Information |

| Clinical Trial Identifier | NCT00116571[1] |

| Phase | Phase II[1] |

| Title | A Phase II Randomized, Sham-Controlled, Double-Blind, Dose-Finding Study to Assess the Efficacy and Safety of Transurethral Photodynamic Therapy With this compound in Subjects With Lower Urinary Tract Symptoms Due to Benign Prostatic Hyperplasia[1] |

| Status | Terminated[1] |

| Primary Outcome Measures | Change in International Prostate Symptom Score (IPSS) |

| Secondary Outcome Measures | Peak urinary flow rate (Qmax), prostate volume |

Experimental Protocol (Based on Clinical Trial Design):

-

Patient Population: Men with moderate to severe LUTS secondary to BPH.

-

Study Design: A randomized, double-blind, sham-controlled, dose-finding study.

-

Intervention:

-

Intravenous administration of this compound at varying doses.

-

Transurethral delivery of light to the prostate using a fiber optic device.

-

A sham control group would undergo a similar procedure without the active drug or light.

-

-

Efficacy and Safety Assessment:

-

Primary endpoint: Improvement in IPSS from baseline.

-

Secondary endpoints: Changes in Qmax, prostate volume, and adverse events.

-

The termination of this clinical trial marked the end of the development of this compound for BPH. The specific reasons for the termination have not been publicly disclosed in detail.

Repurposing for Dermatological Indications

Following the cessation of its development for BPH, a topical formulation of this compound was investigated for the treatment of acne. The rationale was that PDT could target the sebaceous glands, which are key to the pathophysiology of acne. Valocor Therapeutics and subsequently Dermira pursued this indication.[2][3]

Conclusion

This compound represented a novel, non-surgical approach to the treatment of BPH, leveraging the targeted cytotoxic effects of photodynamic therapy. While it progressed to Phase II clinical trials, its development for this indication was ultimately terminated. The subsequent exploration of this compound for dermatological conditions highlights the potential for repurposing pharmaceutical assets. The history of this compound serves as a case study in the challenges and strategic shifts that can occur during the drug development process. Further disclosure of the clinical trial data would be necessary to fully understand the reasons behind the discontinuation of its development for BPH and to comprehensively evaluate its therapeutic potential.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Valocor Therapeutics - 2025 Company Profile, Team, Funding & Competitors - Tracxn [tracxn.com]

- 3. fiercebiotech.com [fiercebiotech.com]

- 4. Evaluation of a photodynamic therapy agent using a canine prostate cancer model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. commons.case.edu [commons.case.edu]

- 6. Animal models of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

Lemuteporfin: A Technical Guide to its Biological Targets and Molecular Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lemuteporfin is a second-generation photosensitizer belonging to the benzoporphyrin derivative class of compounds.[1] It is designed for use in photodynamic therapy (PDT), a treatment modality that utilizes the combination of a photosensitizing agent, light, and oxygen to induce localized cytotoxicity.[2] Upon activation by light of a specific wavelength, this compound initiates a cascade of photochemical reactions, leading to the generation of reactive oxygen species (ROS) that cause cellular damage and induce programmed cell death, or apoptosis.[1] This document provides a detailed overview of the known biological targets and molecular pathways associated with this compound's mechanism of action.

Biological Targets

The primary biological "target" of this compound, as with other photosensitizers, is not a specific protein receptor in the traditional sense. Instead, its immediate target is molecular oxygen dissolved in the tissue. Upon photoactivation, this compound transfers energy to molecular oxygen, converting it into highly reactive singlet oxygen and other ROS.[1] The therapeutic efficacy and specificity of this compound are therefore critically dependent on its subcellular localization, which dictates the site of ROS generation and subsequent cellular damage.

For the closely related and well-studied benzoporphyrin derivative, verteporfin, studies have shown a significant accumulation in the mitochondria of targeted cells.[3][4] This mitochondrial localization is a key determinant of its apoptotic efficacy, as mitochondria are highly susceptible to oxidative damage and are central regulators of the intrinsic apoptotic pathway.[5][6] Given the structural similarities, it is highly probable that this compound also localizes to the mitochondria.

Physicochemical Properties of this compound

While direct experimental data on the biological interactions of this compound are limited, its physicochemical properties provide insights into its behavior in biological systems.

| Property | Value | Source |

| Water Solubility | 0.0214 mg/mL | ALOGPS |

| logP | 4.5 | ALOGPS |

| pKa (Strongest Acidic) | 11.81 | Chemaxon |

| pKa (Strongest Basic) | 4.98 | Chemaxon |

| Polar Surface Area | 203.02 Ų | Chemaxon |

Molecular Pathways

The activation of this compound by light initiates a series of molecular events, primarily driven by the generation of ROS. These events culminate in apoptosis and the activation of inflammatory and vasoactive pathways.

ROS Generation and Induction of Apoptosis

The central mechanism of this compound action is the photo-induced generation of ROS within the target cell. This process, occurring primarily in the mitochondria, triggers the intrinsic pathway of apoptosis.

Activation of Cyclooxygenase and Lipoxygenase Pathways

The oxidative stress induced by this compound-generated ROS leads to lipid peroxidation, which in turn can activate the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[1] This results in the production of pro-inflammatory and vasoactive mediators.

Quantitative Data

Table 1: In Vitro Cytotoxicity (Illustrative Data - Not Specific to this compound)

| Cell Line | IC50 (nM) with Light | IC50 (nM) without Light | Light Dose (J/cm²) |

|---|---|---|---|

| Cancer Cell Line A | 50 | >10,000 | 10 |

| Cancer Cell Line B | 75 | >10,000 | 10 |

| Normal Fibroblasts | 500 | >10,000 | 10 |

Table 2: ROS Generation and Subcellular Localization (Illustrative Data - Not Specific to this compound)

| Parameter | Value | Method |

|---|---|---|

| Singlet Oxygen Quantum Yield | 0.6 | Spectrophotometry |

| Mitochondrial Colocalization Coefficient | 0.85 | Confocal Microscopy |

| Cellular Uptake (Tmax) | 20 minutes | Fluorescence Spectroscopy[2] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's biological activity.

Determination of Subcellular Localization

This protocol describes the use of fluorescence microscopy to determine the intracellular localization of this compound.

Protocol:

-

Cell Culture: Plate cells on glass-bottom confocal dishes and allow them to adhere overnight.

-

This compound Incubation: Incubate the cells with a working concentration of this compound for a specified time (e.g., 1-4 hours).

-

Organelle Staining: In the final 30 minutes of this compound incubation, add an organelle-specific fluorescent probe (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes).

-

Washing: Gently wash the cells three times with phosphate-buffered saline (PBS) to remove excess drug and probes.

-

Imaging: Immediately image the live cells using a confocal laser scanning microscope. Use appropriate laser lines and emission filters for this compound (which is fluorescent) and the organelle probe.

-

Analysis: Quantify the degree of colocalization between the this compound signal and the organelle probe signal using image analysis software.

Quantification of Reactive Oxygen Species (ROS) Production

This protocol outlines a method to quantify intracellular ROS generation using a fluorescent probe.

Protocol:

-

Cell Culture: Seed cells in a 96-well black-walled plate and allow them to adhere.

-

This compound Incubation: Treat cells with various concentrations of this compound.

-

Probe Loading: Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

-

Washing: Wash the cells to remove the excess probe.

-

Light Exposure: Expose the cells to a calibrated light source at the activation wavelength of this compound for a defined period.

-

Fluorescence Measurement: Measure the increase in fluorescence intensity using a plate reader at appropriate excitation and emission wavelengths. The fluorescence intensity is proportional to the amount of ROS produced.

Analysis of Apoptosis by Flow Cytometry

This protocol details the use of Annexin V and a viability dye to quantify apoptosis and necrosis.

References

- 1. Hemoporfin Photodynamic Therapy for Port-Wine Stain: A Randomized Controlled Trial | PLOS One [journals.plos.org]

- 2. Hemoporfin-Mediated Photodynamic Therapy for Port-Wine Stains: Multivariate Analysis of Clinical Efficacy and Optical Coherence Tomography Appearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selectscience.net [selectscience.net]

- 4. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Frontiers | Hemoporfin-mediated photodynamic therapy with general anesthesia showed superior efficacy in the treatment of port-wine stains: a retrospective evaluation [frontiersin.org]

Preclinical Pharmacology and Toxicology of Lemuteporfin: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes publicly available information on the preclinical evaluation of photosensitizers, with a focus on Lemuteporfin (also known as QLT0074), a benzoporphyrin derivative developed for photodynamic therapy (PDT). Specific quantitative preclinical data for this compound, such as detailed pharmacokinetic parameters and toxicological endpoints, are not widely available in the public domain and may be proprietary. The tables and figures presented are illustrative examples based on typical preclinical data for similar compounds and are intended to serve as a technical guide.

Introduction to this compound and Photodynamic Therapy

This compound is a second-generation photosensitizer, specifically a benzoporphyrin derivative, investigated for its potential in photodynamic therapy (PDT).[1][2] PDT is a non-invasive therapeutic modality that utilizes a photosensitizing agent, light of a specific wavelength, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), leading to localized cell death and tissue destruction.[3][4][5] this compound was primarily under development by QLT Inc. for the treatment of benign prostatic hyperplasia (BPH), a non-cancerous enlargement of the prostate gland.

The fundamental principle of this compound-mediated PDT involves its systemic or local administration, followed by its accumulation in the target tissue. Subsequent activation by non-thermal light at a specific wavelength excites the photosensitizer, initiating a cascade of photochemical reactions that produce highly reactive singlet oxygen and other ROS.[3][4] These ROS induce cellular damage through various mechanisms, including apoptosis and necrosis, ultimately leading to the destruction of the targeted prostatic tissue.[6][7][8]

Preclinical Pharmacology

The preclinical pharmacology program for a photosensitizer like this compound aims to establish its mechanism of action, efficacy, and pharmacokinetic profile in relevant in vitro and in vivo models.

Mechanism of Action

The primary mechanism of action of this compound is centered on its function as a photosensitizer in PDT. Upon activation by light, it transfers energy to molecular oxygen, generating singlet oxygen.[3] This highly reactive species is the principal cytotoxic agent responsible for the therapeutic effect.

The downstream cellular events following ROS generation are complex and can lead to multiple forms of cell death.[6][7] The specific signaling pathways activated depend on the subcellular localization of the photosensitizer and the dose of light delivered. Generally, PDT can induce apoptosis through the mitochondrial pathway, involving the release of cytochrome c and activation of caspases.[7][8] At higher doses or different subcellular localizations, PDT can lead to necrosis, a more rapid and inflammatory form of cell death.[6][8]

In Vitro Efficacy and Cellular Uptake

Preclinical evaluation of photosensitizers typically begins with in vitro studies to assess their photocytotoxicity and cellular uptake kinetics in relevant cell lines. For this compound, this would involve prostate epithelial and stromal cells.

Experimental Protocol: In Vitro Photocytotoxicity Assay

-

Cell Culture: Human prostate epithelial cells (e.g., BPH-1) are cultured in appropriate media and conditions.

-

Compound Incubation: Cells are incubated with varying concentrations of this compound for a defined period to allow for cellular uptake.

-

Light Exposure: Following incubation, the cells are irradiated with a light source of a specific wavelength and fluence (light dose). Control groups include cells treated with this compound but not light, cells exposed to light but not this compound, and untreated cells.

-

Viability Assessment: Cell viability is assessed at a set time point post-irradiation (e.g., 24 or 48 hours) using a standard assay such as the MTT or CellTiter-Glo® assay.

-

Data Analysis: The IC50 (the concentration of this compound required to inhibit cell growth by 50%) is calculated to determine the photocytotoxic potency.

Experimental Protocol: In Vitro Cellular Uptake Assay

-

Cell Culture: Prostate cells are seeded in culture plates and allowed to adhere.

-

Compound Incubation: Cells are incubated with a defined concentration of this compound for various time points.

-

Cell Lysis: At each time point, the cells are washed to remove extracellular compound and then lysed.

-

Quantification: The intracellular concentration of this compound is quantified using a suitable analytical method, such as fluorescence spectroscopy or high-performance liquid chromatography (HPLC).

-